![molecular formula C19H19ClN4 B5381143 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine](/img/structure/B5381143.png)
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine, also known as AG-AP006 or AG-013736, is a chemical compound that has been developed for its potential use as an anti-cancer agent. It belongs to the class of small molecule inhibitors that target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways.
Wirkmechanismus
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine binds to the ATP-binding site of VEGFR and PDGFR, preventing the activation of downstream signaling pathways that promote tumor growth and angiogenesis. This leads to decreased proliferation, migration, and survival of cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It inhibits angiogenesis, reduces tumor growth and metastasis, and induces apoptosis in cancer cells. It also has anti-inflammatory properties and can modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine is its specificity for VEGFR and PDGFR, which makes it a promising candidate for targeted cancer therapy. However, its efficacy may be limited by the development of resistance mechanisms in cancer cells, as well as by its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer growth and angiogenesis. Another area of focus is the identification of biomarkers that can predict response to 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine treatment, as well as the development of non-invasive imaging techniques to monitor treatment efficacy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine in different cancer types and patient populations.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine involves several steps, starting with the reaction of 4-chlorophthalic anhydride with 4-methylpiperazine to form the intermediate 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalimide. This intermediate is then reacted with hydrazine hydrate to form the final product 1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)phthalazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and spread of various cancer cell lines, including breast, lung, colon, and prostate cancer. It works by blocking the VEGFR and PDGFR pathways, which are involved in the formation of new blood vessels that tumors need to grow and spread.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-(4-methylpiperazin-1-yl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c1-23-10-12-24(13-11-23)19-17-5-3-2-4-16(17)18(21-22-19)14-6-8-15(20)9-7-14/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYMTKHBFSGCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49667849 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.